Cas no 120710-98-7 ((4R,6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-4-ol)

(4R,6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-4-ol structure
120710-98-7 structure
Product Name:(4R,6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-4-ol
CAS No:120710-98-7
MF:C15H22O
MW:218.334584712982
CID:146047
PubChem ID:5315469
Update Time:2024-03-01

(4R,6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-4-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanol, g,4-dimethyl-a-(2-methyl-1-propen-1-yl)-, (aR,gS)-
    • (+)-Bisacumol
    • (7S,9R)-(+)-Bisacumol
    • Benzenepropanol, g,4-dimethyl-a-(2-methyl-1-propenyl)-,[R-(R*,S*)]-
    • Benzenepropanol,g,4-dimethyl-a-(2-methyl-1-propenyl)-, (aR,gS)- (9CI)
    • Bisacumol
    • (4R,6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-4-ol
    • DTXSID201176569
    • 120710-98-7
    • SCHEMBL1160777
    • (alphaR,gammaS)-gamma,4-Dimethyl-alpha-(2-methyl-1-propen-1-yl)benzenepropanol
    • aR-Tumerol
    • Q67879693
    • 2-methyl-6-(4-methylphenyl)hept-2-en-4-ol
    • aR-Turmerol
    • 2-Methyl-6-(p-tolyl)hept-2-en-4-ol
    • SCHEMBL6113339
    • Benzenepropanol,.gamma.,4-dimethyl-.alpha.-(2-methyl-1-propen-1-yl)-
    • NRBFEAZFHRHFFQ-UHFFFAOYSA-N
    • Inchi: 1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13,15-16H,10H2,1-4H3/t13-,15-/m0/s1
    • InChI Key: NRBFEAZFHRHFFQ-ZFWWWQNUSA-N
    • SMILES: O[C@@H](/C=C(\C)/C)C[C@H](C)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 218.167065321g/mol
  • Monoisotopic Mass: 218.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 4.1
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